Home > Products > Screening Compounds P128846 > 2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile
2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile - 1144853-65-5

2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile

Catalog Number: EVT-1442651
CAS Number: 1144853-65-5
Molecular Formula: C22H16Cl2N4O3S2
Molecular Weight: 519.415
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a caspase-3 inhibitor. This compound features a unique combination of structural moieties that contribute to its biological activity. The compound is classified under the category of indolinone derivatives and is primarily studied for its role in apoptosis-related research.

Source

The compound can be synthesized through various chemical methods, involving the construction of its indolinone core and subsequent modifications. It is commercially available from several chemical suppliers, with a CAS number of 1144853-65-5 and a molecular formula of C22H16Cl2N4O3S2.

Classification

This compound is classified as an indolinone derivative and is recognized for its inhibitory effects on caspase-3, an enzyme critical in the apoptotic pathway. Its structural complexity arises from the incorporation of thiomorpholine and sulfonyl groups, enhancing its biological properties.

Synthesis Analysis

Methods

The synthesis of 2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile typically involves several key steps:

  1. Formation of the Indolinone Core: This initial step includes cyclization reactions using appropriate precursors such as aniline derivatives under acidic or basic conditions.
  2. Introduction of the Benzyl Group: A nucleophilic substitution reaction introduces the benzyl group, commonly using benzyl chloride in the presence of a suitable base.
  3. Attachment of the Thiomorpholinosulfonyl Group: The indolinone intermediate reacts with thiomorpholine and a sulfonylating agent (e.g., sulfonyl chloride) to incorporate the thiomorpholinosulfonyl moiety.
  4. Formation of the Malononitrile Moiety: The final step involves condensing the indolinone derivative with malononitrile under basic conditions to yield the target compound .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Each step must be optimized to minimize by-products and maximize efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile can be represented using various chemical notation systems:

  • Molecular Formula: C22H16Cl2N4O3S2
  • Molecular Weight: 519.423 g/mol
  • SMILES Notation: Clc1ccc(CN2C(=O)C(=C(C#N)C#N)c3cc(ccc23)S(=O)(=O)N4CCSCC4)cc1Cl
  • InChI: InChI=1S/C22H16Cl2N4O3S2/c23-18-3-1-14(9-19(18)24)13-28-20-4-2-16(33(30,31)27-5-7-32-8-6-27)10-17(20)21(22(28)29)15(11-25)12-26/h1-4,9-10H,5-8,13H2 .

Data

The compound's structure features multiple functional groups that contribute to its reactivity and biological activity. The dichlorobenzyl group enhances lipophilicity, while the thiomorpholinosulfonyl group plays a crucial role in enzyme inhibition.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Oxidation: Using agents like hydrogen peroxide or potassium permanganate can lead to oxidized derivatives.
  2. Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can convert it into reduced forms .

Technical Details

These reactions are essential for modifying the compound's properties or synthesizing analogs that may exhibit enhanced biological activity.

Mechanism of Action

The primary mechanism through which 2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile exerts its effects is through the inhibition of caspase-3. By binding to the active site of this enzyme, it prevents substrate cleavage necessary for apoptosis, thus potentially allowing cancer cells to evade programmed cell death . This mechanism highlights its significance in cancer therapy research.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a solid.

Chemical Properties

The chemical properties encompass:

Applications

The compound has several significant applications in scientific research:

  1. Medicinal Chemistry: As a caspase-3 inhibitor, it is explored for developing anti-cancer therapies aimed at inducing apoptosis in malignant cells.
  2. Biological Research: Utilized in studies investigating apoptosis mechanisms and caspase enzyme roles in cell death processes.
  3. Chemical Biology: Acts as a tool compound for examining biochemical pathways involving caspase enzymes.
  4. Pharmaceutical Development: Serves as a potential lead compound for new drugs targeting apoptotic pathways .

This comprehensive overview underscores the importance of 2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile in both academic research and potential therapeutic applications.

Introduction to Indole-Based Heterocyclic Systems

Structural Significance of 3-Ylideneindolin-2-one Derivatives in Medicinal Chemistry

The 3-ylideneindolin-2-one scaffold (isatin derivatives) represents a privileged structural motif in medicinal chemistry due to its exceptional capacity for molecular interactions with diverse biological targets. This framework combines the planarity of the indole nucleus with the electronic properties of the exocyclic double bond at the 3-position, creating a versatile pharmacophore. The presence of hydrogen bond donor-acceptor pairs (N–H and C=O) enables specific interactions with enzyme active sites, while the aromatic system facilitates π-stacking and hydrophobic contacts [1]. These compounds exhibit conformational semi-rigidity that positions substituents in three-dimensional space with precision, making them ideal for targeting protein kinases, tubulin polymerization sites, and various receptors [4].

The biological profile of 3-ylideneindolin-2-one derivatives spans anticancer, antimicrobial, and kinase-modulating activities. Notable examples include sunitinib (Sutent®), an FDA-approved multi-targeted receptor tyrosine kinase inhibitor for renal cell carcinoma that features an indolin-2-one core. The structural adaptability of this scaffold allows for extensive modifications at N1, C3, C5, and C6 positions, enabling fine-tuning of pharmacological properties. The 3-ylidene position specifically serves as a conjugation bridge that can be functionalized with various electron-withdrawing groups to enhance target binding affinity and selectivity. This versatility has established 3-ylideneindolin-2-ones as indispensable templates in rational drug design, particularly for developing kinase inhibitors targeting angiogenesis and oncogenic signaling pathways [4] [8].

Table 1: Biologically Active 3-Ylideneindolin-2-one Derivatives

CompoundStructural FeaturesTherapeutic Application
SunitinibN,N-Diethylaminoethyl at N1; Diacetyl at C3 positionAntiangiogenic/antitumor agent (VEGFR, PDGFR inhibitor)
SemaxanibCarboxymethylpyrrole at C3 positionEarly VEGF inhibitor (clinical development discontinued)
D-24851Indolyl-3-glyoxamide derivativeMicrotubule polymerization inhibitor
2-Phenylindole derivativesC2 aryl substitutionTubulin assembly inhibition
Heterocombretastatins2,3-DiarylindolesAnalogues of combretastatin A-4

Role of Thiomorpholinosulfonyl and Malononitrile Moieties in Bioactive Molecule Design

The strategic incorporation of thiomorpholinosulfonyl and malononitrile groups creates synergistic effects that enhance the drug-like properties of indole-based compounds. The thiomorpholinosulfonyl moiety (–SO₂-thiomorpholine) features a sulfonamide linker attached to a saturated sulfur-containing heterocycle. This group significantly improves aqueous solubility through its polar surface area while maintaining moderate membrane permeability. The sulfonamide component acts as a hydrogen bond acceptor, facilitating interactions with enzyme active sites, particularly in kinases where the sulfonyl oxygen can form critical hydrogen bonds with backbone amides in the hinge region. The thiomorpholine ring's semi-polar character provides balanced lipophilicity, preventing excessive hydrophobicity that could compromise pharmacokinetic properties [5] [10].

Malononitrile (–CH(CN)₂) serves as a potent electron-withdrawing group that dramatically influences the electronic properties of conjugated systems. When attached to the 3-ylidene position of indolin-2-ones, it creates a push-pull electronic system that enhances planarity and stabilizes the bioactive conformation. The strong electron deficiency of the dicyanomethylene group increases electrophilicity at adjacent positions, facilitating nucleophilic attack in Michael addition reactions with biological nucleophiles like cysteine thiols. This property is particularly valuable in designing covalent kinase inhibitors targeting non-conserved cysteine residues. Furthermore, the malononitrile group contributes to π-system extension, enabling stronger stacking interactions with aromatic residues in enzyme binding pockets [9].

The molecular synergy between these groups is exemplified in the target compound where the thiomorpholinosulfonyl at C5 and malononitrile at C3 create a multi-donor-acceptor system:

  • The 5-thiomorpholinosulfonyl group provides vectorial orientation toward solvent-exposed regions
  • The malononitrile group enhances electrophilicity at C3 for target engagement
  • The 3,4-dichlorobenzyl group at N1 offers hydrophobic complementarity
  • The indolin-2-one core maintains planarity for deep pocket penetration

Table 2: Electronic and Spatial Contributions of Key Moieties

Functional GroupElectronic EffectSpatial ContributionBiological Interactions
ThiomorpholinosulfonylModerate electron-withdrawing (σₚ = 0.57)Extended conformation from coreH-bond acceptance (sulfonyl), hydrophobic interactions (thiomorpholine)
MalononitrileStrong electron-withdrawing (σₚ = 1.30)Planar conjugation with indolinoneCovalent binding potential, π-stacking enhancement
3,4-DichlorobenzylElectron-donating resonancePerpendicular to core planeHydrophobic pocket occupancy, halogen bonding

The synthetic accessibility of these moieties enables efficient structure-activity relationship exploration. The thiomorpholinosulfonyl group is typically introduced through sulfonation at C5 of the isatin precursor followed by nucleophilic substitution with thiomorpholine [10]. Malononitrile incorporation is achieved via Knoevenagel condensation between the carbonyl at C3 and active methylene compounds, serving both as reactants and reaction activators [9]. This synthetic versatility facilitates rapid analogue generation for optimization.

Historical Development of Indole-Derived Kinase Inhibitors and Sulfonyl-Containing Scaffolds

The evolution of indole-based kinase inhibitors represents a paradigm shift in targeted cancer therapy, beginning with natural product discovery and progressing to rational drug design. The initial breakthrough came from the identification of indole alkaloids with microtubule-disrupting activity, exemplified by vinblastine and vincristine isolated from Catharanthus roseus in the 1960s. These dimeric indole alkaloids demonstrated that tubulin polymerization inhibition could yield clinically effective anticancer agents, establishing indole as a privileged scaffold for targeting cytoskeletal dynamics [4]. The 1990s witnessed the emergence of synthetic indole derivatives specifically designed as kinase modulators. Combretastatin A-4 analogues, particularly 2,3-diarylindoles (heterocombretastatins), demonstrated that simplified indole structures could mimic natural product activity while offering improved synthetic accessibility [4] [5]. These compounds established the pharmacophore model of a trimolecular system: a planar aromatic core (indole) with hydrogen bonding capacity, flanked by hydrophobic domains at C2 and C3 positions.

The incorporation of sulfonyl groups represented a critical advancement in the early 2000s, beginning with the discovery that 5-sulfonamidoindoles exhibited potent inhibition of vascular endothelial growth factor receptors (VEGFRs). These compounds exploited the ability of the sulfonamide group to form bidentate hydrogen bonds with kinase hinge regions. The Baxter Oncology group's development of indolyl-3-glyoxamide D-24851 and 2-aroylindoles D-64131/D-68144 demonstrated that sulfonyl-containing indoles could overcome taxane resistance in tumor models [4]. These discoveries validated the thiomorpholinosulfonyl group as a superior alternative to morpholinosulfonyl due to enhanced membrane permeability from the thioether's increased lipophilicity.

The clinical approval of sunitinib in 2006 marked the maturation of indolin-2-one-based kinase inhibitors, establishing the 3-ylidene substitution pattern as optimal for type III kinase inhibition. Sunitinib's success spurred extensive exploration of C5 modifications, leading to compounds like the target molecule where thiomorpholinosulfonyl provides:

  • Enhanced solubility over simple aryl sulfonamides
  • Favorable pharmacokinetics through balanced LogP
  • Specific hydrogen bonding geometry unattainable with carbonyl groups
  • Metabolic stability compared to morpholine counterparts

Table 3: Evolution of Key Indole-Based Kinase Inhibitors

Time PeriodCompound ClassStructural FeaturesMolecular Targets
1960s-1980sVinca alkaloids (e.g., vincristine)Dimeric indole structureTubulin polymerization
1990sCombretastatin analogues2,3-DiarylindolesTubulin, VEGF signaling
Early 2000sIndolylglyoxamides (e.g., D-24851)C3 glyoxamide substitutionMicrotubule assembly
Early 2000s2-Aroylindoles (e.g., D-64131)C2 aroyl substitutionTubulin, resistant tumors
2006-presentIndolin-2-ones (e.g., sunitinib)3-Ylidene substitution with dialkylaminoVEGFR, PDGFR, c-KIT
ContemporaryThiomorpholinosulfonyl indolinonesC5 sulfonyl with thiomorpholineKinases with cysteine accessibility

The current generation of inhibitors, exemplified by the title compound, integrates three design principles derived from historical development:

  • The indolin-2-one core from sunitinib-like kinase inhibitors
  • The sulfonamide hinge-binding motif from VEGFR inhibitors
  • The thiomorpholine solubilizing group from pharmacokinetic optimization
  • The malononitrile-based electrophilicity from covalent inhibitor strategies

This integration creates multi-targeted agents capable of addressing complex oncogenic signaling networks while overcoming the limitations of earlier monofunctional inhibitors. The continued refinement of these hybrid structures represents the cutting edge of kinase inhibitor development, with several candidates currently in preclinical evaluation pipelines [1] [4].

Properties

CAS Number

1144853-65-5

Product Name

2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile

IUPAC Name

2-[1-[(3,4-dichlorophenyl)methyl]-2-oxo-5-thiomorpholin-4-ylsulfonylindol-3-ylidene]propanedinitrile

Molecular Formula

C22H16Cl2N4O3S2

Molecular Weight

519.415

InChI

InChI=1S/C22H16Cl2N4O3S2/c23-18-3-1-14(9-19(18)24)13-28-20-4-2-16(33(30,31)27-5-7-32-8-6-27)10-17(20)21(22(28)29)15(11-25)12-26/h1-4,9-10H,5-8,13H2

InChI Key

GZBVFIQIGWWVQS-UHFFFAOYSA-N

SMILES

C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=C(C#N)C#N)CC4=CC(=C(C=C4)Cl)Cl

Synonyms

2-[1-[(3,4-Dichlorophenyl)methyl]-1,2-dihydro-2-oxo-5-(4-thiomorpholinylsulfonyl)-3H-indol-3-ylidene]propanedinitrile;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.